molecular formula C10H6BrF2NO2 B1448824 Methyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate CAS No. 1805217-48-4

Methyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate

Cat. No.: B1448824
CAS No.: 1805217-48-4
M. Wt: 290.06 g/mol
InChI Key: DZLXTSJTFYEMEV-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate is a useful research compound. Its molecular formula is C10H6BrF2NO2 and its molecular weight is 290.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c1-16-10(15)5-2-6(4-14)8(9(12)13)7(11)3-5/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLXTSJTFYEMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)C(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Bromo Group : Enhances lipophilicity and may facilitate interactions with biological targets.
  • Cyano Group : Known for its ability to participate in hydrogen bonding, influencing the compound's reactivity and interactions.
  • Difluoromethyl Group : Increases stability and bioavailability, potentially enhancing the compound's efficacy in biological systems.

These features contribute to the compound's diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism involves:

  • Enzyme Modulation : The compound may interact with enzymes through covalent or non-covalent binding, altering their activity and influencing metabolic pathways.
  • Receptor Interaction : Similar compounds have shown the ability to bind to various receptors, which can lead to changes in cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, the presence of the cyano group is often linked to enhanced antimicrobial efficacy. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although specific data on this compound remains limited.

Anticancer Properties

The potential anticancer activity of this compound has been explored through structure-activity relationship (SAR) studies. Compounds containing trifluoromethyl groups have been shown to enhance potency against cancer cell lines by modulating cell proliferation and apoptosis pathways. The difluoromethyl group may further enhance these effects by improving cellular uptake and retention.

Case Studies and Research Findings

  • In Vitro Studies : A study examining derivatives of benzoate esters found that modifications at the cyano and difluoromethyl positions significantly influenced solubility and cytotoxicity against cancer cell lines. This compound was noted for its favorable solubility profile, which is crucial for therapeutic applications .
  • In Vivo Efficacy : Although specific in vivo studies on this compound are sparse, related compounds have undergone testing in animal models for efficacy against infections such as tuberculosis. These studies highlighted the importance of maintaining effective plasma concentrations over time to achieve therapeutic outcomes .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesNotable Biological Activity
This compoundBromo, cyano, difluoromethylPotential antimicrobial and anticancer activity
Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoateBromo, cyano, difluoromethylAntimicrobial properties
Methyl 4-bromo-2-cyano-5-(difluoromethyl)benzoateBromo, cyano, difluoromethylEnhanced cytotoxicity against cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate

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